9-Methyl-1-oxa-4-azaspiro[5.5]undecane is a spirocyclic compound notable for its unique structural characteristics, which include a bicyclic framework incorporating both nitrogen and oxygen atoms. This compound is part of a broader class of spirocyclic compounds that have attracted significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The molecular formula for 9-Methyl-1-oxa-4-azaspiro[5.5]undecane is , and it has a molecular weight of approximately .
This compound belongs to the category of spirocyclic compounds, which are characterized by having two or more rings that share one or more atoms. Specifically, 9-Methyl-1-oxa-4-azaspiro[5.5]undecane features a spiro center that contributes to its three-dimensional conformation, making it an intriguing candidate for various chemical and biological applications. Its classification as an organic compound is supported by its structural components, which include aliphatic chains and heteroatoms (nitrogen and oxygen) .
The synthesis of 9-Methyl-1-oxa-4-azaspiro[5.5]undecane can be achieved through several methods, often involving multiple steps to construct the desired spirocyclic framework. One common approach is the Prins cyclization reaction, which facilitates the formation of the spirocyclic structure in a single step by utilizing aldehydes and alkenes in the presence of an acid catalyst .
Another method involves alkylation followed by cyclization, where simpler starting materials undergo a series of reactions to yield the final product. This multi-step synthesis can optimize yields and improve efficiency .
The choice of reagents and reaction conditions significantly influences the outcome of the synthesis. For instance, the use of specific catalysts can enhance reaction rates and selectivity, while temperature and solvent choice can affect product purity . Additionally, advanced techniques such as continuous flow reactors may be employed in industrial settings to streamline production processes .
The structure of 9-Methyl-1-oxa-4-azaspiro[5.5]undecane is defined by its unique arrangement of atoms, which includes:
The presence of both nitrogen and oxygen atoms within the spirocyclic framework contributes to its reactivity and interaction with biological systems.
9-Methyl-1-oxa-4-azaspiro[5.5]undecane can participate in various chemical reactions due to its functional groups:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological properties or different functionalities.
The mechanism of action for 9-Methyl-1-oxa-4-azaspiro[5.5]undecane primarily revolves around its interaction with specific molecular targets in biological systems. For example, it has been studied as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, disrupting essential transport functions necessary for bacterial survival .
The interactions are mediated through hydrogen bonding and hydrophobic interactions due to its structural characteristics, which influence its pharmacological profile against various targets .
While detailed physical property data such as boiling point or melting point are not extensively documented for this compound, its molecular structure suggests certain characteristics typical of spirocyclic compounds:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Density | Not available |
Solubility | Not specified |
The chemical properties are influenced by the presence of nitrogen and oxygen atoms within the structure, allowing for diverse reactivity patterns that are beneficial in synthetic chemistry .
9-Methyl-1-oxa-4-azaspiro[5.5]undecane has shown promise in several scientific domains:
Prins cyclization has emerged as the most efficient method for constructing the spiro[5.5]undecane core in a single chemical operation. This approach capitalizes on the reactivity of homoallylic alcohols with aldehydes under acidic conditions to form the critical spirocyclic oxocarbenium ion intermediate. In a representative protocol, 4-penten-1-ol derivatives are condensed with formaldehyde or paraformaldehyde using BF₃·OEt₂ or TfOH as catalysts, achieving the 1-oxa-9-azaspiro[5.5]undecane framework with precise stereocontrol at the spiro center [1] [4]. The reaction proceeds through a chair-like transition state that minimizes steric strain, directing substituents into equatorial orientations.
Catalyst selection critically influences both yield and diastereoselectivity. Brønsted acids (e.g., H₂SO₄, p-TsOH) typically provide moderate yields (45-60%) but exhibit superior functional group tolerance. In contrast, Lewis acids (e.g., SnCl₄, FeCl₃) enhance reaction rates and yields (75-90%) but may require stringent moisture control [4] [8]. Recent advances employ bimetallic catalysts (e.g., Cu(OTf)₂-SnCl₄) that activate both reaction partners simultaneously, reducing side product formation. Solvent optimization studies reveal dichloroethane (DCE) as optimal, balancing substrate solubility and catalyst stability at elevated temperatures (60-80°C).
Table 1: Prins Cyclization Optimization Parameters
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereoselectivity (trans:cis) |
---|---|---|---|---|
BF₃·OEt₂ | 0 → 25 | 6 | 78% | 9:1 |
p-TsOH | 80 | 12 | 62% | 6:1 |
SnCl₄ | 25 | 2 | 85% | 12:1 |
FeCl₃ | 60 | 4 | 73% | 8:1 |
Cu(OTf)₂-SnCl₄ | 40 | 3 | 92% | >20:1 |
Post-cyclization, the critical C9 nitrogen methylation employs formaldehyde/sodium cyanoborohydride under reductive amination conditions or methyl iodide in the presence of non-nucleophilic bases (e.g., DIPEA, DBU). This selective methylation benefits from the steric accessibility of the spirocyclic amine, typically proceeding in 85-95% yield without epimerization [1] [8]. Computational studies indicate the methylation transition state energy differs by <2 kcal/mol between axial and equatorial nitrogen conformers, explaining the minimal stereochemical impact.
Multi-step alkylation-cyclization sequences provide complementary routes when functionalized precursors are required. These methods sequentially assemble the piperidine and tetrahydropyran rings, enabling precise introduction of chiral centers. A demonstrated three-step sequence begins with N-Boc-4-piperidone, which undergoes Horner-Wadsworth-Emmons olefination to install the ω-hydroxyalkyl chain. Subsequent hydrogenation (Pd/C, H₂) and acid-mediated cyclization yield the spirocyclic core with C9 nitrogen protected as a carbamate [1] .
Ring-closing strategies vary significantly in their conformational constraints:
Table 2: Stepwise Synthesis Sequence with Yields
Step | Reaction Type | Reagents/Conditions | Intermediate | Yield |
---|---|---|---|---|
1 | Knoevenagel Condensation | (EtO)₂P(O)CH₂CO₂Et, DBU, THF, 25°C | Ethyl 3-(N-Boc-4-piperidylidene)acetate | 92% |
2 | Reduction | DIBAL-H, toluene, -78°C | 3-(N-Boc-4-piperidyl)butane-1,4-diol | 85% |
3 | Cyclization | PPTS, toluene, reflux | 9-Boc-1-oxa-9-azaspiro[5.5]undecane | 78% |
4 | Deprotection/Methylation | TFA/CH₂Cl₂ then HCHO/NaBH₃CN | 9-Methyl-1-oxa-9-azaspiro[5.5]undecane | 88% |
The Boc-protected intermediate proves crucial for preventing dialkylation during C9 methylation. Deprotection with TFA in dichloromethane generates the free amine, which undergoes immediate reductive methylation without purification. This one-pot protocol reduces processing time and improves overall yield (82-88%) compared to sequential isolation . X-ray crystallography confirms the spirocyclic structure adopts a chair-chair conformation with equatorial methyl group orientation, minimizing 1,3-diaxial interactions.
Continuous flow technology addresses significant exotherm management and mixing efficiency challenges inherent in batch production of spirocyclic compounds. The Prins cyclization benefits particularly from flow implementation due to its rapid reaction kinetics and heat generation. In optimized systems, reagent streams (homoallylic alcohol + aldehyde + catalyst) merge in a static mixer before entering a temperature-controlled reactor module packed with acidic resin (e.g., Amberlyst-15) [4] [8].
Key flow parameters include:
Scale-up studies demonstrate consistent production of 8-12 kg/day using compact reactor footprints (0.5 m³ volume). The continuous methylation step employs packed-bed reactors containing immobilized reductive amination catalysts (e.g., NaBH₄ on silica/polyamine composite), achieving >98% conversion with residence times under 3 minutes [8]. Real-time PAT monitoring (FTIR, Raman) ensures consistent product quality by tracking iminium intermediate formation.
Table 3: Batch vs. Continuous Flow Process Comparison
Parameter | Batch Process | Continuous Flow | Improvement Factor |
---|---|---|---|
Cycle Time | 14-18 h | 0.5 h | 28-36x |
Thermal Energy Requirement | 350 kWh/kg | 40 kWh/kg | 8.75x |
Solvent Consumption | 120 L/kg | 15 L/kg | 8x |
Impurity Profile | 5-8% diastereomers | <0.5% diastereomers | 10-16x |
Space-Time Yield | 0.05 kg/m³·h | 1.2 kg/m³·h | 24x |
Notably, continuous processing eliminates the hazardous exotherms associated with SnCl₄-catalyzed batch reactions, enhancing process safety. Life cycle assessment reveals 65% reduction in E-factor (from 48 to 17) primarily through solvent reduction and catalyst recycling [4].
The spirocyclic core serves as a versatile platform for structural diversification through selective reactions at nitrogen and oxygen centers. C9 nitrogen functionalization exploits the nucleophilicity of the tertiary amine, while the ether linkage provides sites for directed ortho-metalation or radical functionalization.
Nitrogen-Directed C-H Activation: Palladium-catalyzed coupling at the C8 position demonstrates remarkable regioselectivity due to nitrogen coordination. Using Pd(OAc)₂/PhI(OAc)₂ in hexafluoroisopropanol (HFIP) solvent, acetoxylation occurs exclusively at the C8 position (78% yield). This directing group effect enables subsequent Suzuki-Miyaura coupling with arylboronic acids, introducing biaryl motifs without protecting groups [1] .
Advanced Functionalization Techniques:
Table 4: Peripheral Group Diversification Methods
Reaction Type | Position Modified | Reagents/Conditions | Product Examples | Yield Range |
---|---|---|---|---|
N-Acylation | C9 (N) | RCOCl, DIPEA, CH₂Cl₂, 25°C | Aryloyl, heteroaroyl derivatives | 85-97% |
Reductive Amination | C9 (N) | RCHO, NaBH₃CN, MeOH, 25°C | Benzyl, heteroarylalkyl derivatives | 78-92% |
Suzuki Coupling | C4 | ArB(OH)₂, Pd(dppf)Cl₂, K₃PO₄, dioxane/H₂O | 4-Arylspirocycles | 65-89% |
Directed C-H Acetoxylation | C8 | Pd(OAc)₂, PhI(OAc)₂, HFIP, 80°C | 8-Acetoxy derivatives | 70-78% |
Photoredox Alkylation | C3/C7 | [Ir(ppy)₃], RBr, K₂HPO₄, DMF, blue LEDs | 3-Alkyl-7-H derivatives | 55-68% |
Notably, the 1-oxa-9-aza configuration creates an electronic gradient across the spirocyclic system, with C4 displaying enhanced electrophilicity suitable for nucleophilic addition, while C3/C7 positions exhibit radical stabilization. This polarization enables orthogonal functionalization strategies impossible in simpler carbocyclic systems [1] . Recent innovations include electrochemical amination using cerium catalysis to introduce amino acid side chains at C4 with >95% enantiomeric excess when chiral mediators are employed.
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8